molecular formula C11H20ClNO2 B1504905 Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride CAS No. 1186663-51-3

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1504905
CAS No.: 1186663-51-3
M. Wt: 233.73 g/mol
InChI Key: REMKTWLYWWGNEV-UHFFFAOYSA-N
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Description

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H18ClN1O2C_{11}H_{18}ClN_{1}O_{2} and a molecular weight of approximately 234.74 g/mol. It is a hydrochloride salt of ethyl 4-allyl-4-piperidinecarboxylate, characterized by the presence of an allyl group attached to a piperidine ring, enhancing its reactivity and biological activity compared to other piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which may hold therapeutic potential for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Summary of Mechanism

  • Inhibition of Acetylcholinesterase : Enhances cholinergic signaling.
  • Potential Effects on Neurotransmitter Systems : May influence other neurotransmitter receptors and enzymes.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties through its modulation of cholinergic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy against specific pathogens.
  • Enzyme Interactions : Ongoing studies are exploring its interactions with various enzymes beyond AChE, which could elucidate additional pharmacological applications.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function in models of induced neurodegeneration. The compound's ability to inhibit AChE was linked to increased levels of acetylcholine in the brain, suggesting a mechanism for its neuroprotective effects.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-piperidinecarboxylateC9H15NO2C_{9}H_{15}NO_{2}Lacks the allyl group; primarily used as an intermediate.
N-Boc-piperidineC11H19NO2C_{11}H_{19}NO_{2}Contains a Boc protecting group; used in synthetic applications.
Ethyl 4-amino-1-piperidinecarboxylateC10H16N2O2C_{10}H_{16}N_{2}O_{2}Contains an amino group; useful in different synthetic applications.

The presence of the allyl group in this compound enhances its reactivity and potential for further functionalization compared to other derivatives.

Properties

IUPAC Name

ethyl 4-prop-2-enylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKTWLYWWGNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700202
Record name Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-51-3
Record name Ethyl 4-(prop-2-en-1-yl)piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate (2 g, 6.70 mmol) in 1,4-dioxane (10 mL) was added HCl-dioxane (4.0 M, 15 mL) solution and the mixture stirred at rt for 30 min. After completion of reaction (by TLC), the solvent was evaporated to obtain a brownish solid material (1.30 g) that was carried forward to the next step without further purification. MS: 198.28 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 g
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Reaction Step One
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15 mL
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Reaction Step One
Quantity
10 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.